molecular formula C6H9Cl2NS B2399263 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 2105005-55-6

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2399263
CAS No.: 2105005-55-6
M. Wt: 198.11
InChI Key: POBAGNHUBFNJIM-UHFFFAOYSA-N
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Description

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom. This compound is characterized by the presence of a chlorinated thiophene ring attached to an ethanamine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, in particular, is a key enzyme in the production of prostaglandins, which are lipid compounds that mediate inflammation.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the cyclooxygenase (COX) and lipoxygenase (LOX) pathways . These pathways are involved in the production of prostaglandins and leukotrienes, respectively, both of which play a role in the inflammatory response. By inhibiting COX-2 and 5-LOX, the compound reduces the production of these inflammatory mediators.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins and leukotrienes, leading to a decrease in inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one. The brominated product is then treated with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is further brominated using N-bromosuccinimide (NBS) and subsequently reacted with amines to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting COX-2 enzymes, making it a valuable compound for research in anti-inflammatory and analgesic drug development.

Properties

IUPAC Name

2-(4-chlorothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c7-5-3-6(1-2-8)9-4-5;/h3-4H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBAGNHUBFNJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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